molecular formula C7H2Cl2F4O B1529940 1,5-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene CAS No. 1806317-33-8

1,5-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene

Cat. No. B1529940
M. Wt: 248.99 g/mol
InChI Key: LSKZGAQHFKLBCN-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene, abbreviated as DCFTB, is an organic compound that has a wide range of applications in scientific research. DCFTB is a chlorinated fluoroaromatic compound, and it exhibits a variety of properties that make it useful for scientific research. In particular, DCFTB has been used in synthesizing a range of compounds, and its unique reactivity allows for the preparation of compounds that are not easily accessible through other methods. In addition, DCFTB is used in a variety of biochemical and physiological experiments, and its effects on the body have been studied extensively.

Scientific Research Applications

Nucleophilic Cyclization for Heterocyclic Compound Synthesis

Research has explored the utilization of fluorinated compounds in nucleophilic cyclization reactions to synthesize ring-fluorinated heterocycles. This process leverages the properties of fluorine to achieve disfavored 5-endo-trig cyclizations, yielding high yields of 2-fluorinated indoles, benzo[b]furans, and benzo[b]thiophenes. The presence of fluorine atoms significantly influences these cyclizations, highlighting the compound's role in synthesizing fluorinated heterocycles with potential pharmaceutical applications (Ichikawa et al., 2002).

Halogenation Reactions

Another research focus is the controlled halogenation of trifluoromethoxybenzenes to produce mono-, di-, tri-, and tetrachloro derivatives, demonstrating the compound's utility in generating halogenated aromatics without hydrolysis of the -OCF3 group. These reactions yield thermally stable polychlorinated derivatives, useful in material science and synthesis (Herkes, 1977).

Coordination Chemistry and Metal Ion Complexes

Fluorocarbons, including fluorinated benzenes, have been studied for their coordination chemistry, forming complexes with group I and II metal ions. This research provides insights into the interaction between fluorinated aromatic compounds and metal ions, potentially useful in developing new materials or catalysts (Plenio et al., 1997).

Synthesis of Fluorine-18 Labeled Compounds for PET Imaging

The synthesis of fluorine-18 labeled compounds, such as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), utilizes fluorinated benzenes. These labeled compounds serve as PET tracers, highlighting the compound's application in medical imaging to delineate tumors (Shoup & Goodman, 1999).

Development of Hyperbranched Poly(arylene ether)s

A new trifluoromethyl-activated monomer derived from trifluoromethoxybenzene has been used to synthesize hyperbranched poly(arylene ether)s. These polymers exhibit excellent thermal stability and higher glass transition temperatures, demonstrating the compound's contribution to the advancement of polymer science (Banerjee et al., 2009).

properties

IUPAC Name

1,5-dichloro-2-fluoro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F4O/c8-3-1-4(9)6(10)5(2-3)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKZGAQHFKLBCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601221196
Record name Benzene, 1,5-dichloro-2-fluoro-3-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene

CAS RN

1806317-33-8
Record name Benzene, 1,5-dichloro-2-fluoro-3-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1806317-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,5-dichloro-2-fluoro-3-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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